molecular formula C15H12N2O4 B2955102 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954253-94-2

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2955102
CAS No.: 954253-94-2
M. Wt: 284.271
InChI Key: VMYWIQZCJOOZPX-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 2-methoxyphenyl group at position 6 and a methyl group at position 2.

Properties

IUPAC Name

6-(2-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-8-13-10(15(18)19)7-11(16-14(13)21-17-8)9-5-3-4-6-12(9)20-2/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYWIQZCJOOZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group can be introduced through a substitution reaction involving a methoxy-substituted benzene derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the oxazolo[5,4-b]pyridine core to yield different functional groups.

  • Substitution: The methoxyphenyl group can participate in electrophilic substitution reactions, introducing additional substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced oxazolo[5,4-b]pyridine derivatives.

  • Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound can be explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the oxazolo[5,4-b]pyridine core can interact with enzymes and receptors. The methoxyphenyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signaling pathways.

  • Pathways: The compound may modulate pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of isoxazolo[5,4-b]pyridine-4-carboxylic acids, where substituents at positions 3 and 6 significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Data
Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Formula Molecular Weight CAS Number Key References
Target Compound 2-Methoxyphenyl Methyl C₁₆H₁₄N₂O₄ 298.29 Not explicitly stated*
6-(4-Methoxyphenyl)-3-methyl analog 4-Methoxyphenyl Methyl C₁₆H₁₄N₂O₄ 298.29 938001-71-9
6-(2-Furyl)-3-methyl analog 2-Furyl Methyl C₁₂H₈N₂O₄ 244.21 900136-96-1
6-(Thiophen-2-yl)-3-methyl analog Thiophen-2-yl Methyl C₁₂H₈N₂O₃S 268.27 923881-51-0
6-(3-Methoxyphenyl)-3-methyl analog 3-Methoxyphenyl Methyl C₁₆H₁₄N₂O₄ 298.29 1245808-63-2
6-(2,4-Dimethylphenyl)-3-methyl analog 2,4-Dimethylphenyl Methyl C₁₇H₁₆N₂O₃ 296.33 953731-77-6
Key Observations:

Substituent Position Effects: The 2-methoxyphenyl substituent (target compound) introduces steric and electronic effects distinct from the 4-methoxyphenyl analog (CAS 938001-71-9). The para-substituted methoxy group may enhance solubility due to increased polarity, whereas the ortho-substituted methoxy group could influence steric hindrance .

Impact of Heterocyclic Substituents :

  • The thiophen-2-yl analog (CAS 923881-51-0) replaces oxygen with sulfur, increasing molecular weight and lipophilicity. Sulfur’s larger atomic radius may enhance π-π stacking interactions in protein binding pockets .

Methyl vs. Bulkier Substituents :

  • Compounds with cyclopropyl (CAS 923258-65-5) or trimethyl-pyrazolyl groups at position 6 exhibit higher molecular weights and altered steric profiles, which could affect metabolic stability .

Biological Activity

6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes an oxazole ring fused with a pyridine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.28 g/mol
  • IUPAC Name : this compound

The compound's structure includes a methoxyphenyl group at the 6-position and a carboxylic acid functional group at the 4-position of the oxazole ring. This configuration is critical for its biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures possess significant antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, related compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission.
Biological Activity Reference
Antioxidant
AChE Inhibition
Potential Anticancer

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the oxazole ring through condensation reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Carboxylation at the 4-position using carboxylic acid derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antioxidant Studies : A study evaluating derivatives of oxazolopyridines found significant antioxidant activity with IC50 values indicating effective radical scavenging capabilities .
  • Enzyme Inhibition Studies : Research on structurally related compounds demonstrated potent inhibition against AChE with Ki values ranging from nanomolar to micromolar concentrations . This suggests potential therapeutic applications in neurodegenerative diseases.
  • Anticancer Potential : Preliminary findings indicate that derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their role as anticancer agents .

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